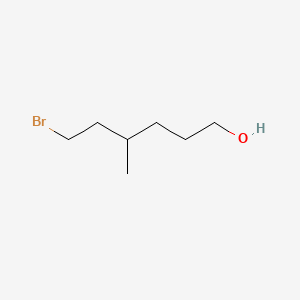

6-Bromo-4-methyl-1-hexanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-7(4-5-8)3-2-6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHXMTICQJNDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 4 Methyl 1 Hexanol

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 6-bromo-4-methyl-1-hexanol, the most logical disconnection points are the carbon-bromine and carbon-oxygen bonds.

A primary retrosynthetic disconnection involves the C-Br bond, identifying a functional group interconversion (FGI). This pathway points to 4-methyl-1,6-hexanediol as a key strategic precursor. The primary challenge in this approach is achieving selective monobromination of one of the two primary hydroxyl groups.

Figure 1: Retrosynthetic Disconnection of this compound

HO-CH₂-CH₂-CH₂-CH(CH₃)-CH₂-CH₂-Br

|| <-- Functional Group Interconversion (FGI)

\/

HO-CH₂-CH₂-CH₂-CH(CH₃)-CH₂-CH₂-OH

(this compound) (4-Methyl-1,6-hexanediol)

Alternative, more complex retrosynthetic strategies involve disconnecting the carbon skeleton. These routes build the molecule from smaller fragments and are particularly useful for controlling the stereochemistry at the C4 position. Such approaches, which fall under multi-step synthesis pathways, can start from simple chiral building blocks and assemble the carbon framework through alkylation or epoxide ring-opening reactions.

Multi-Step Synthesis Pathways from Simpler Precursors

Multi-step syntheses allow for the construction of the carbon skeleton from smaller, often commercially available starting materials. These routes offer greater flexibility and are particularly powerful for establishing specific stereochemistry.

An alkylation-bromination sequence involves forming the carbon backbone first, followed by the necessary functional group interconversions. A hypothetical route could start from a chiral building block to install the methyl group with a defined stereochemistry. For instance, an enolate alkylation followed by reduction and bromination steps could be envisioned to construct the target molecule. These pathways are highly versatile, allowing for the introduction of various functionalities and control over the molecular architecture.

A sophisticated strategy for controlling the stereochemistry at C4 involves the regioselective ring-opening of a chiral epoxide. Epoxides are highly valuable intermediates in synthesis due to their reactivity, which is driven by ring strain. chemistrysteps.comlibretexts.org

A plausible synthetic route could be:

Start with a chiral epoxide: For example, (R)-methyloxirane.

Epoxide Ring-Opening: The epoxide is opened via an SN2 attack by a suitable carbon nucleophile. Organocuprates (Gilman reagents) are particularly effective for opening epoxides at the less sterically hindered carbon. pearson.com A custom organocuprate, derived from a C4 bromo-alkane, could be used to introduce the rest of the carbon chain.

Functional Group Transformation: The resulting secondary alcohol from the ring-opening would then need to be converted to the final product. This would involve protecting the secondary alcohol, transforming a terminal group on the introduced chain into a primary alcohol, and finally, converting the protected secondary alcohol back and brominating the newly formed primary alcohol.

This method, while more complex, provides excellent control over the stereocenter, a critical consideration in the synthesis of enantiomerically pure compounds.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Precursor(s) | Key Transformations | Primary Challenge |

|---|---|---|---|

| Direct Halogenation | 4-Methyl-1,6-hexanediol | SN2 Bromination (PBr₃, HBr) | Achieving mono-bromination (Regioselectivity) |

| Alkylation-Bromination | Smaller chiral/achiral fragments | C-C bond formation, Reduction, Bromination | Overall yield and step count |

| Epoxide Ring-Opening | Chiral epoxide, organometallic reagent | Epoxide opening, Functional group interconversions | Synthesis of complex reagents, multiple steps |

Control of Absolute Stereochemistry (e.g., Chiral Auxiliary, Asymmetric Catalysis, Enzymatic Resolution)

Achieving a specific stereoisomer of this compound is crucial for applications where chirality influences biological activity or material properties. Several strategies can be envisioned for controlling the absolute stereochemistry at the C4 methyl-substituted carbon.

Chiral Auxiliary: One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily attaching a chiral molecule to a precursor of this compound to direct a subsequent stereoselective reaction. For instance, a derivative of 4-methyl-5-hexenoic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone. The auxiliary would then sterically guide a subsequent reaction, for example, the reduction of a ketone or the opening of an epoxide, to create the desired stereocenter at C4. After the stereocenter is set, the auxiliary is removed to yield the chiral intermediate, which can then be converted to this compound.

Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A prochiral precursor, such as a ketone or an alkene, could be transformed into a chiral intermediate using a chiral catalyst. For example, the asymmetric hydrogenation of a suitable unsaturated precursor, catalyzed by a chiral transition metal complex (e.g., with a BINAP or DuPhos ligand), could establish the stereocenter at C4 with high enantioselectivity. Another potential route is the asymmetric hydrosilylation of a ketone, followed by hydrolysis to the chiral alcohol.

Enzymatic Resolution: Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. A racemic mixture of this compound, or a suitable precursor, could be subjected to an enzymatic reaction where one enantiomer reacts significantly faster than the other. Lipases are commonly used for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. nih.gov For example, lipase (B570770) B from Candida antarctica (CALB) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomer. The enantiomeric excess of both the product and the remaining starting material would depend on the selectivity of the enzyme.

A hypothetical enzymatic resolution of racemic this compound is presented in the table below:

| Entry | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (%) | Enantiomeric Excess of Ester (%) |

| 1 | Lipase B from Candida antarctica | Vinyl Acetate (B1210297) | Toluene | 50 | >99 (R) | >99 (S) |

| 2 | Lipase from Pseudomonas cepacia | Isopropenyl Acetate | Hexane | 48 | 95 (S) | 98 (R) |

Optimization of Reaction Conditions and Process Parameters

The choice of solvent can significantly influence the rate and selectivity of a reaction. In the context of synthesizing this compound, the solvent can affect the solubility of reagents, the stability of intermediates, and the energy of transition states. For instance, in a Grignard reaction to form the carbon skeleton, the coordinating ability of the solvent (e.g., diethyl ether vs. tetrahydrofuran) can impact the reactivity of the Grignard reagent and the stereochemical outcome of the reaction. wmich.edunih.gov

Kinetic studies are essential for understanding the reaction mechanism and optimizing reaction conditions. By monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, one can determine the rate law and activation parameters of the reaction. This information can then be used to identify the rate-determining step and to select conditions that favor the desired reaction pathway. For the bromination of the primary alcohol, kinetic studies could help in understanding the relative rates of mono- and di-bromination, aiding in the selective synthesis of the desired product.

The following table illustrates hypothetical solvent effects on the yield of a key synthetic step:

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (B109758) | 25 | 12 | 75 |

| 2 | Tetrahydrofuran (B95107) | 25 | 12 | 85 |

| 3 | Toluene | 80 | 6 | 92 |

| 4 | Acetonitrile | 60 | 8 | 68 |

Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity. In the synthesis of this compound, various catalytic methods could be employed. For the introduction of the bromine atom, a catalytic amount of a Lewis acid could activate the brominating agent, leading to a more efficient reaction.

In the context of stereoselective synthesis, as mentioned earlier, chiral catalysts are instrumental. For instance, a chiral Lewis acid catalyst could be used to control the enantioselectivity of a key bond-forming reaction. The efficiency of such a catalyst is often evaluated by its turnover number (TON) and turnover frequency (TOF), which represent the number of moles of product formed per mole of catalyst and the number of turnovers per unit time, respectively.

A common challenge in the synthesis of bifunctional molecules like this compound is the formation of byproducts. For example, in the selective bromination of the primary alcohol of 4-methyl-1,6-hexanediol, the formation of the corresponding dibromide is a likely side reaction. To mitigate this, one could use a stoichiometric amount of the brominating agent and carefully control the reaction time and temperature. The use of a protecting group for one of the hydroxyl groups before bromination, followed by deprotection, is another effective strategy, although it adds extra steps to the synthesis.

Another potential byproduct is the formation of an ether through an intermolecular reaction between two molecules of the starting alcohol. This can often be minimized by using a high concentration of the brominating agent and a non-nucleophilic solvent. Purification techniques such as column chromatography or distillation are typically required to separate the desired product from any byproducts.

The table below shows a hypothetical analysis of byproduct formation under different reaction conditions:

| Entry | Brominating Agent | Stoichiometry (Agent:Diol) | Temperature (°C) | Yield of Monobromide (%) | Yield of Dibromide (%) |

| 1 | HBr | 1.1 : 1 | 100 | 65 | 25 |

| 2 | PBr3 | 0.35 : 1 | 0 | 85 | 10 |

| 3 | CBr4/PPh3 | 1.2 : 1 | 25 | 90 | 5 |

Chemical Reactivity and Transformation Pathways of 6 Bromo 4 Methyl 1 Hexanol

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in 6-Bromo-4-methyl-1-hexanol is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles. The bromine atom is an effective leaving group, facilitating substitution reactions.

The presence of both a nucleophilic hydroxyl group and an electrophilic alkyl bromide center within the same molecule allows for intramolecular cyclization under basic conditions. Deprotonation of the terminal alcohol with a base, such as sodium hydride, generates a pendant alkoxide ion. This alkoxide can then undergo an intramolecular SN2 reaction, attacking the carbon atom bonded to the bromine. This process results in the displacement of the bromide ion and the formation of a six-membered heterocyclic ring system. The product of this cyclization is 3-methyltetrahydropyran . This type of reaction is an example of an intramolecular Williamson ether synthesis. The reaction proceeds via a backside attack, and the chair-like transition state is favored, leading to the formation of the stable cyclic ether.

The general mechanism for the conversion of a haloalcohol to a cyclic ether involves the initial deprotonation of the alcohol to form a more potent nucleophile (the alkoxide), which then displaces the halide. vaia.com

Reaction Scheme: Intramolecular Cyclization

The terminal alkyl bromide functionality readily participates in intermolecular SN2 reactions with a variety of nucleophiles to form new carbon-heteroatom bonds. These reactions are fundamental in using this compound as a building block in organic synthesis.

Ether Synthesis: In a classic Williamson ether synthesis, treatment with an alkoxide or phenoxide nucleophile yields an ether. For example, reacting this compound with sodium ethoxide would produce 6-ethoxy-4-methyl-1-hexanol. This method is versatile for creating a wide range of ethers. organic-chemistry.org

Ester Synthesis: Reaction with a carboxylate salt, such as sodium acetate (B1210297), results in the formation of an ester, yielding 6-acetoxy-4-methyl-1-hexanol. This provides a direct route to introduce an ester functional group at the terminus of the chain.

Amine Synthesis: The bromine can be displaced by ammonia (B1221849) or primary/secondary amines to generate the corresponding amines. For instance, reaction with ammonia would yield 6-amino-4-methyl-1-hexanol . This transformation is analogous to the synthesis of 6-bromohexan-1-amine (B2437592) from the corresponding bromoalcohol. chembk.com

The following table summarizes these intermolecular substitution reactions.

| Nucleophile (Reagent) | Product Class | Specific Product Example |

| Ethoxide (NaOCH₂CH₃) | Ether | 6-Ethoxy-4-methyl-1-hexanol |

| Acetate (CH₃COONa) | Ester | 6-Acetoxy-4-methyl-1-hexanol |

| Ammonia (NH₃) | Primary Amine | 6-Amino-4-methyl-1-hexanol |

| Cyanide (NaCN) | Nitrile | 6-Cyano-4-methyl-1-hexanol |

The reactivity of this compound in nucleophilic substitution reactions is often compared to its unmethylated analogue, 6-bromo-1-hexanol (B126649) . The primary structural difference is the presence of a methyl group at the C-4 position. In the context of an SN2 reaction at the C-6 position, this methyl group is located at the γ-position relative to the reaction center. While not directly attached to the electrophilic carbon, this substituent can exert a modest steric effect. It is hypothesized that this steric hindrance may slightly decrease the rate of SN2 reactions compared to the linear, unbranched 6-bromo-1-hexanol, where the nucleophile's trajectory is less impeded. Therefore, under identical conditions, 6-bromo-1-hexanol would be expected to react slightly faster in SN2 displacements than this compound.

Table: Structural and Reactivity Comparison

| Compound | Molecular Formula | Structural Feature | Expected SN2 Reactivity |

| This compound | C₇H₁₅BrO | Branched (Methyl at C-4) | Slightly lower |

| 6-Bromo-1-hexanol | C₆H₁₃BrO | Linear Chain | Baseline |

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The carbon-bromine bond is generally stable to many common oxidizing agents used for alcohols.

The oxidation of the primary alcohol functionality can be controlled to achieve specific products.

Aldehyde Formation: Partial oxidation yields 6-bromo-4-methylhexanal . This transformation requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. The existence of this aldehyde is noted in the context of its reduction back to the parent alcohol. chegg.com

Carboxylic Acid Formation: Complete oxidation of the primary alcohol leads to the formation of 6-bromo-4-methylhexanoic acid . This is typically achieved using strong oxidizing agents. Over-oxidation to the carboxylic acid is a common outcome when attempting to synthesize the aldehyde with non-selective reagents. The chiral version of this acid, (4S)-6-bromo-4-methylhexanoic acid, is a known compound. nih.gov

The outcome of the oxidation reaction is highly dependent on the specificity of the reagent employed. The selection of an appropriate oxidizing system is crucial for achieving the desired product, whether it be the aldehyde or the carboxylic acid.

Reagents for Aldehyde Synthesis: To stop the oxidation at the aldehyde stage, specific, milder reagents are required. These include chromium-based reagents like Pyridinium Chlorochromate (PCC) or non-chromium-based reagents such as Dess-Martin Periodinane (DMP). These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.

Reagents for Carboxylic Acid Synthesis: Stronger oxidizing agents are used for the conversion to a carboxylic acid. Common reagents for this transformation include Potassium Permanganate (B83412) (KMnO₄) and Chromium Trioxide (CrO₃) in an acidic medium (which generates chromic acid). These powerful oxidants will readily convert the intermediate aldehyde to the final carboxylic acid product.

The table below outlines the specificity of various oxidizing agents for the transformation of this compound.

Table: Oxidizing Agent Specificity

| Reagent(s) | Product | Class of Oxidation |

| Pyridinium Chlorochromate (PCC) | 6-Bromo-4-methylhexanal | Selective/Mild |

| Dess-Martin Periodinane (DMP) | 6-Bromo-4-methylhexanal | Selective/Mild |

| Potassium Permanganate (KMnO₄) | 6-Bromo-4-methylhexanoic acid | Strong |

| Chromium Trioxide (CrO₃) / H₂SO₄ | 6-Bromo-4-methylhexanoic acid | Strong |

Reduction Reactions

Reduction reactions of this compound can be controlled to selectively target either the bromo group or both functional groups.

The bromine atom in this compound can be selectively removed through reductive dehalogenation to yield 4-methyl-1-hexanol (B1585438). This transformation is typically achieved using a reducing agent that preferentially reacts with the carbon-bromine bond over the hydroxyl group. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic substitution of the bromide with a hydride ion (H⁻) from the reducing agent.

Detailed research findings indicate that this reduction can be quite efficient. For instance, the use of lithium aluminum hydride in tetrahydrofuran has been reported to produce 4-methyl-1-hexanol with a yield of approximately 78%. This method is also noted for its suitability in multi-kilogram production with a purity of over 99% as determined by gas chromatography.

Table 1: Reductive Dehalogenation of this compound

| Reagent System | Product | Yield (%) | Notes |

|---|

For the complete reduction of this compound to the corresponding saturated hydrocarbon, 3-methylheptane, both the bromo and hydroxyl groups must be removed. This process typically requires a more rigorous reduction strategy. A two-step approach is common, where the initial reductive dehalogenation to 4-methyl-1-hexanol is followed by the reduction of the alcohol.

The hydroxyl group of 4-methyl-1-hexanol can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate can then be reduced to the alkane using a strong reducing agent like lithium aluminum hydride. Alternatively, a one-pot method involving a strong acid and a reducing agent could potentially achieve the complete reduction, though this can be less selective and lead to side products.

Elimination Reactions for Olefinic Products

Elimination reactions of this compound can lead to the formation of various olefinic products. The major product will depend on the reaction conditions, particularly the base used, which influences the regioselectivity of the reaction according to Zaitsev's or Hofmann's rule.

When treated with a strong, non-bulky base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, an E2 elimination is favored. aakash.ac.in This reaction typically results in the formation of the more substituted and thus more stable alkene, which would be 4-methyl-5-hexen-1-ol .

Conversely, using a bulky base like potassium tert-butoxide can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. In this case, the product would be 4-methyl-6-hexen-1-ol .

Table 2: Elimination Reaction Products of this compound

| Base | Major Product | Reaction Type |

|---|---|---|

| KOH / Ethanol | 4-methyl-5-hexen-1-ol | E2 (Zaitsev) |

Rearrangement Reactions and Skeletal Modifications

Under certain conditions, this compound can undergo rearrangement reactions. For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). libretexts.org Departure of the water molecule can lead to the formation of a primary carbocation, which is highly unstable and prone to rearrangement. A 1,2-hydride shift from the adjacent carbon would result in a more stable secondary carbocation. This can be followed by a 1,3-hydride shift to form an even more stable tertiary carbocation. Subsequent reaction with a nucleophile or elimination would lead to a product with a modified carbon skeleton.

Another possibility involves intramolecular substitution (cyclization). The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclic ether. In the case of this compound, this would lead to the formation of a substituted tetrahydropyran, specifically 2-(2-methylpropyl)tetrahydropyran . This type of reaction is often facilitated by a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 6-Bromo-4-methyl-1-hexanol, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and oxygen atoms, causing protons closer to these atoms to appear at a lower field (higher ppm). The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) is determined by the number of adjacent protons, following the n+1 rule.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.64 | t | 2H | H-1 |

| ~3.41 | t | 2H | H-6 |

| ~1.85 | m | 1H | H-5a |

| ~1.70 | m | 1H | H-5b |

| ~1.58 | m | 2H | H-2 |

| ~1.45 | m | 1H | H-4 |

| ~1.25 | m | 2H | H-3 |

Note: The data presented in this table is predicted and may differ from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment.

In this compound, the carbons attached to the electronegative bromine and oxygen atoms (C-6 and C-1, respectively) are expected to be the most downfield. The methyl carbon would be the most upfield signal.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~62.5 | C-1 |

| ~39.5 | C-5 |

| ~35.0 | C-3 |

| ~33.8 | C-6 |

| ~32.0 | C-2 |

| ~30.5 | C-4 |

Note: The data presented in this table is predicted and may differ from experimental values.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms within a molecule, which is particularly useful for complex structures where 1D spectra may be ambiguous.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons, confirming the connectivity of the carbon chain. For instance, the signal for the H-1 protons would show a correlation with the H-2 protons.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.

Common fragmentation pathways for bromoalcohols include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom.

Loss of H₂O: Dehydration is a common fragmentation for alcohols, leading to a peak at M-18.

Loss of Br: Cleavage of the carbon-bromine bond, resulting in a peak at M-79/M-81.

Loss of a propyl radical: Cleavage at the branched methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating volatile compounds and assessing the purity of a sample. The retention time from the GC provides an additional identifying characteristic of the compound. For isomeric bromoalkanols, GC can often provide separation, allowing for individual mass spectral analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition. longdom.org For this compound (C₇H₁₅BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thereby confirming its molecular formula. libretexts.org The calculated monoisotopic mass for C₇H₁₅⁷⁹BrO is approximately 194.0306 g/mol .

Vibrational Spectroscopy for Functional Group Identification

Detailed experimental data for the vibrational spectroscopy of this compound is not available in the public domain.

Infrared (IR) Spectroscopy

No publicly available IR spectral data for this compound could be located.

Raman Spectroscopy

No publicly available Raman spectral data for this compound could be located.

Advanced Chromatographic Techniques for Separation and Purity Determination

Specific methods for the chromatographic analysis of this compound have not been published in the available scientific literature.

High-Performance Liquid Chromatography (HPLC)

There are no established HPLC methods specifically for the analysis of this compound in the public domain.

Gas Chromatography (GC)

There are no established GC methods specifically for the analysis of this compound in the public domain.

Chiral Chromatography for Enantiomeric Purity Determination

There are no established chiral chromatography methods for the separation of the enantiomers of this compound in the public domain.

Derivatization Strategies and Applications As a Synthetic Building Block

Design and Synthesis of Functionalized Derivatives for Diverse Applications

The presence of two distinct reactive centers, the hydroxyl (-OH) group and the bromo (-Br) group, allows for orthogonal chemical strategies. One functional group can be reacted selectively while leaving the other intact for subsequent transformations. This adaptability is key to its utility as a synthetic intermediate. medchemexpress.com

Esterification and Etherification of the Hydroxyl Group

The primary alcohol moiety of 6-bromo-4-methyl-1-hexanol is readily converted into esters and ethers, modifying the molecule's properties and providing a handle for further reactions.

Esterification: In a classic Fischer esterification reaction, the alcohol can be reacted with a carboxylic acid (R-COOH) under acidic catalysis to form the corresponding ester. byjus.commonash.edu This reaction introduces an acyl group and is fundamental in synthesizing a variety of functionalized molecules.

Etherification: The hydroxyl group can also be transformed into an ether. The Williamson ether synthesis is a common method, which can be applied in two main ways. wikipedia.orgmasterorganicchemistry.com In the first approach, the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide can then react with an external alkyl halide (R'-X) in an SN2 reaction to yield an ether. masterorganicchemistry.comyoutube.com Alternatively, the bromo- end of the molecule can serve as the electrophile, reacting with an external alkoxide (R'-O⁻) to form the ether linkage. wikipedia.org

A particularly useful intramolecular variant of the Williamson ether synthesis can be employed to form a cyclic ether. Treatment of this compound with a base can induce the internal alkoxide to attack the carbon bearing the bromine, resulting in the formation of a 2-(2-methylbutyl)tetrahydrofuran ring. masterorganicchemistry.com

| Reaction Type | Reactant(s) | Product Type | General Scheme |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester | Br-(CH₂)₂-CH(CH₃)-CH₂-CH₂-OH + RCOOH → Br-(CH₂)₂-CH(CH₃)-CH₂-CH₂-O-C(=O)R + H₂O |

| Williamson Ether Synthesis (via Alkoxide) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | Br-(CH₂)₂-CH(CH₃)-CH₂-CH₂-OH → Br-(CH₂)₂-CH(CH₃)-CH₂-CH₂-O-R' + NaX |

| Williamson Ether Synthesis (via Bromide) | Alkoxide (R'-ONa) | Ether | Br-(CH₂)₂-CH(CH₃)-CH₂-CH₂-OH + R'-ONa → R'-O-(CH₂)₂-CH(CH₃)-CH₂-CH₂-OH + NaBr |

| Intramolecular Etherification | Base (e.g., NaH) | Cyclic Ether (Tetrahydropyran derivative) | Br-(CH₂)₂-CH(CH₃)-CH₂-CH₂-OH → 2-(2-methylbutyl)tetrahydrofuran + NaBr |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The carbon-bromine bond can be converted into a highly nucleophilic carbon-metal bond, primarily through the formation of Grignard or organolithium reagents. These reagents are exceptionally useful for creating new carbon-carbon bonds. libretexts.orgutexas.edu

A critical consideration for this transformation is the presence of the acidic hydroxyl group. Grignard and organolithium reagents are strongly basic and will be quenched by the alcohol proton in a simple acid-base reaction. libretexts.orgmasterorganicchemistry.com Therefore, it is essential to first "protect" the hydroxyl group by converting it into a non-acidic functional group, such as a silyl (B83357) ether (e.g., by reacting with tert-butyldimethylsilyl chloride) or a tetrahydropyranyl (THP) ether.

Once the alcohol is protected, the alkyl bromide can be safely reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the Grignard reagent, (Protected-O)-(CH₂)₂-CH(CH₃)-CH₂-CH₂-MgBr. wisc.eduyoutube.com Similarly, reaction with lithium metal yields the corresponding organolithium compound. These organometallic intermediates can then react with a wide array of electrophiles, such as aldehydes, ketones, or esters, to build more complex carbon skeletons. libretexts.org Following the desired reaction, the protecting group can be removed to regenerate the free hydroxyl group.

Introduction of Nitrogen-Containing Functionalities

The primary alkyl bromide is an excellent electrophile for SN2 reactions with nitrogen-based nucleophiles. This provides a direct route to introduce nitrogen-containing functional groups, which are prevalent in bioactive molecules and pharmaceuticals.

Common transformations include:

Formation of Primary Amines: Reaction with ammonia (B1221849) (NH₃) or, more controllably, with sodium azide (B81097) (NaN₃) followed by reduction (e.g., with H₂/Pd or LiAlH₄) yields the corresponding 6-amino-4-methyl-1-hexanol.

Formation of Secondary and Tertiary Amines: Direct alkylation of primary or secondary amines with this compound can produce more substituted amines. For instance, reaction with dimethylamine (B145610) ((CH₃)₂NH) would yield 6-(dimethylamino)-4-methyl-1-hexanol, in a reaction analogous to the synthesis of related amino alcohols.

Formation of Phthalimides: The Gabriel synthesis, involving the reaction with potassium phthalimide (B116566) followed by hydrolysis, offers a clean method for preparing the primary amine.

Utilization in Complex Organic Molecular Architecture Synthesis

The dual functionality and defined stereocenter of this compound make it a strategic component for the convergent synthesis of complex organic targets.

Intermediate in Synthetic Routes to Natural Products

While specific total syntheses employing this compound are not prominently documented, its structure makes it a highly plausible intermediate for constructing fragments of natural products. Many polyketides, insect pheromones, and other bioactive lipids consist of long carbon chains with specific alkyl branching and oxygenation patterns. The C7 branched-chain structure of this compound provides a pre-formed chiral segment that can be elaborated at both ends. For example, the Grignard reagent derived from it could be coupled with an electrophilic fragment, while the hydroxyl end could be oxidized to an aldehyde for a Wittig reaction, systematically extending the carbon chain to achieve a complex target molecule.

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and agrochemicals. scispace.com this compound is a versatile precursor for the synthesis of various saturated heterocyclic rings.

The strategy typically involves a two-step process:

Functional Group Interconversion: One of the existing functional groups is converted into a different nucleophilic or electrophilic center. For example, the hydroxyl group can be converted to a thiol (via a mesylate and reaction with NaSH) or an amine (as described in 5.1.3).

Intramolecular Cyclization: The newly introduced nucleophile is then induced to react with the alkyl bromide at the other end of the chain, closing the ring.

Following this logic, this compound could be used to synthesize:

Substituted Tetrahydropyrans: Through intramolecular Williamson ether synthesis, as mentioned previously. masterorganicchemistry.com

Substituted Piperidines: By converting the hydroxyl group to an amine and then performing an intramolecular N-alkylation.

Substituted Tetrahydrothiophenes: By converting the hydroxyl group to a thiol, which then displaces the bromide to form the sulfur-containing ring.

Role in Polymer Chemistry and Advanced Materials Science

Monomer Precursor for Tailored Polymer Synthesis

There is currently no specific information in peer-reviewed literature or patents that describes the use of this compound as a direct monomer precursor for tailored polymer synthesis. The bifunctional nature of the molecule, possessing both a hydroxyl group and a bromine atom, theoretically allows for its potential derivatization into a polymerizable monomer. For instance, the hydroxyl group could be esterified with acrylic or methacrylic acid to form a vinyl monomer, while the bromine atom could serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). However, no published research has demonstrated this specific application for this compound.

Synthesis of Functional Copolymers and Polymeric Materials

Consistent with the lack of information on its use as a monomer, there are no available research findings on the synthesis of functional copolymers or specific polymeric materials derived from this compound. The introduction of a "4-methyl" group onto the hexanol backbone would impart specific stereochemical and conformational properties to a resulting polymer, potentially influencing its thermal and mechanical characteristics. Despite this, the scientific community has not published any studies on the incorporation of this specific structural unit into copolymer chains or the properties of the resulting materials.

While research exists on the use of the simpler analogue, 6-Bromo-1-hexanol (B126649), as a building block in various polymeric systems, these findings cannot be directly extrapolated to this compound due to the structural and steric differences introduced by the methyl group.

Computational and Theoretical Chemistry Studies of 6 Bromo 4 Methyl 1 Hexanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule like 6-bromo-4-methyl-1-hexanol, these calculations can predict its three-dimensional structure, bond lengths, bond angles, and electronic properties such as charge distribution and molecular orbitals.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules of the size and complexity of this compound. DFT methods calculate the total energy of a system based on its electron density, which can be used to determine the optimized molecular geometry.

A typical DFT study on this compound would involve geometry optimization using a functional like B3LYP, often paired with a basis set such as 6-311G(d,p) or larger to adequately describe the electronic environment, including the heavy bromine atom. acs.orgresearchgate.net Such calculations would yield key geometric parameters. Systematic errors in calculations for haloalkanes can be corrected using established protocols like Bond Additivity Correction (BAC) to improve the accuracy of properties like the enthalpy of formation. nih.gov

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| C-Br Bond Length | 1.96 Å |

| C-O Bond Length | 1.43 Å |

| C-C (backbone) Avg. Length | 1.54 Å |

| C-C-Br Bond Angle | 111.5° |

| C-C-O Bond Angle | 110.8° |

| C4-C5-C6 Bond Angle | 114.2° |

These calculations would also reveal the distribution of electron density, highlighting the electronegativity of the bromine and oxygen atoms, which results in partial negative charges on these atoms and partial positive charges on the adjacent carbons. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Stereochemical Prediction

The flexible six-carbon chain and the chiral center at C4 mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

This analysis would typically begin with a conformational search using a computationally inexpensive method, like molecular mechanics or semi-empirical methods, to generate a wide range of possible structures. The most promising low-energy conformers would then be re-optimized using a more reliable method, such as DFT. github.io The principles of conformational analysis, originally developed for substituted cyclohexanes, are applicable here, where steric interactions, such as those analogous to 1,3-diaxial strain, would destabilize certain conformers. nobelprize.orglibretexts.orgpharmacy180.comopenochem.org The bulky bromine atom and the methyl group will tend to orient themselves to minimize steric hindrance.

The relative energies of the conformers would be calculated, and their populations at a given temperature could be estimated using a Boltzmann distribution. This is crucial because the experimentally observed properties of the molecule are an average over this ensemble of conformers.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur. For this compound, a primary reaction of interest would be nucleophilic substitution at the carbon bearing the bromine atom (an SN2 reaction). vedantu.comscienceinfo.com

By modeling the reaction of this compound with a nucleophile (e.g., hydroxide), a potential energy surface (PES) can be calculated. mdpi.comsciforum.net This involves identifying and calculating the energies of the reactants, any pre-reaction complexes, the transition state, and the products. scribd.com The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. Its structure and energy determine the activation barrier for the reaction. researchgate.netstanford.edu Computational tools like Gaussian can be used to locate and characterize these transition states. scribd.com Studies on similar SN2 reactions show that both DFT and ab initio methods can provide valuable insights into the reaction barriers and mechanism. pnas.orgresearchgate.net

Hypothetical Energy Profile for SN2 Reaction of this compound with OH-

This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

| Reactants (R-Br + OH-) | 0.0 |

| Pre-reaction Complex | -12.5 |

| Transition State | +8.5 |

| Post-reaction Complex | -55.0 |

| Products (R-OH + Br-) | -48.0 |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. numberanalytics.com For this compound, predicting the 1H and 13C NMR spectra would be a primary application.

The process involves first performing a thorough conformational analysis to obtain the geometries and relative energies of all significant conformers. github.io Then, for each conformer, the magnetic shielding constants of each nucleus are calculated, typically using a DFT method like GIAO (Gauge-Including Atomic Orbital). numberanalytics.comrsc.org The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. rsc.org This approach has become a standard protocol for assigning the structure and stereochemistry of flexible organic molecules. github.ionih.gov Accuracies of less than 1 ppm for 1H and 3-10 ppm for 13C are often achievable with modern methods. rsc.org

Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C1 (-CH2OH) | 60.5 | 60.9 |

| C2 | 30.1 | 30.4 |

| C3 | 38.9 | 39.2 |

| C4 (-CH(CH3)-) | 33.7 | 34.1 |

| C5 | 41.5 | 41.8 |

| C6 (-CH2Br) | 35.2 | 35.6 |

| 4-CH3 | 19.3 | 19.8 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase, most chemistry occurs in solution. Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time in the presence of explicit solvent molecules. wustl.eduucdavis.edu

An MD simulation of this compound would involve placing the molecule in a box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent) and calculating the forces between all atoms using a force field. snf.chacs.org Newton's equations of motion are then solved iteratively to simulate the movement of all atoms over a period of nanoseconds or microseconds. wustl.edu

These simulations provide insight into how solvent molecules arrange themselves around the solute (the solvation shell) and how they affect its conformation and dynamics. numberanalytics.comresearchgate.netmdpi.com For example, MD simulations could be used to study the hydrogen bonding between the hydroxyl group of this compound and water molecules. aip.org They can also be used to understand how solvent polarity affects reaction rates by stabilizing or destabilizing reactants and transition states. fud.edu.ngarxiv.orgnih.gov

Emerging Research Applications and Future Directions

Development of Novel Catalysts and Reagents Derived from 6-Bromo-4-methyl-1-hexanol

The distinct functionalities of this compound position it as a promising precursor for the development of specialized catalysts and reagents. The hydroxyl group can be transformed into various directing or coordinating groups, while the bromo-alkane terminus can participate in a wide array of coupling and substitution reactions.

Research into related bromo-alcohols has demonstrated their utility in creating complex molecules. For instance, 6-bromo-1-hexanol (B126649) is a known intermediate in the synthesis of organomanganese reagents and is used to prepare nitric oxide-donating analogues of anti-inflammatory drugs. chemicalbook.comresearchgate.net Similarly, this compound can serve as a foundational element for novel structures. The hydroxyl group can be derivatized to form esters, ethers, or anchoring sites for solid-phase synthesis. The bromine atom, a good leaving group, facilitates reactions such as Grignard reagent formation, Williamson ether synthesis, and various palladium-catalyzed cross-coupling reactions. chemie-brunschwig.ch

The methyl group at the C-4 position introduces steric bulk and a chiral center, which could be exploited in asymmetric catalysis. Catalysts derived from enantiopure (R)- or (S)-6-Bromo-4-methyl-1-hexanol could be designed for stereoselective transformations, where the chiral backbone influences the three-dimensional environment of the catalytic center.

Table 1: Potential Catalyst and Reagent Scaffolds from this compound

| Scaffold Type | Synthetic Modification | Potential Application |

|---|---|---|

| Chiral Ligands | Conversion of the -OH group to a phosphine, amine, or N-heterocyclic carbene (NHC) precursor; subsequent metalation. | Asymmetric catalysis (e.g., hydrogenation, C-C bond formation). |

| Phase-Transfer Catalysts | Quaternization of an amine attached via the bromo-terminus to form ammonium (B1175870) salts. | Catalysis of reactions between immiscible phases, enhanced by the lipophilic backbone. |

| Organometallic Reagents | Reaction of the C-Br bond with metals like magnesium (Grignard) or lithium. | Nucleophilic synthons for creating complex carbon skeletons. |

| Functionalized Monomers | Esterification or etherification of the -OH group with polymerizable units (e.g., acrylates). | Synthesis of functional polymers with pendant reactive bromine sites for post-polymerization modification. |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The structure of this compound makes it an ideal building block for molecules designed to self-assemble. By attaching a hydrophilic head group to the alcohol terminus and a hydrophobic tail (the bromo-methyl-hexyl chain), amphiphilic molecules capable of forming micelles or vesicles can be synthesized.

Studies on related compounds underscore this potential. For example, 6-bromo-1-hexanol has been used as a linker in the synthesis of carotenoid-flavonoid conjugates, which were found to form J-aggregates through self-assembly in solution. mdpi.com Similarly, large, disc-like molecules such as phthalocyanines and porphyrazines, known for their ability to stack into columnar structures, can be functionalized with alkyl chains derived from bromo-alcohols to control their aggregation and liquid crystalline properties. ru.nlacs.org

The introduction of this compound into such systems could offer finer control over the resulting supramolecular architecture. The methyl group could influence intermolecular packing, potentially altering the electronic or optical properties of the final assembly.

Applications in Advanced Analytical Chemistry as a Reference Standard or Probe

In analytical chemistry, this compound is utilized as a chemical reference standard. cymitquimica.com Its well-defined structure and molecular weight make it suitable for the calibration and validation of analytical methods, particularly gas chromatography (GC) and mass spectrometry (MS), where it can serve as an internal or external standard for the quantification of related analytes.

Beyond its role as a standard, the compound has potential for development into a specialized analytical probe. The bromo- and hydroxyl- functionalities allow for straightforward derivatization. For instance, a fluorescent tag could be attached to the hydroxyl group, while the bromine atom could be converted into a reactive group designed to bind selectively to a specific analyte. Such a probe could be used in fluorescence-based assays or chemical sensing applications. The lipophilic hexyl chain could facilitate the probe's interaction with non-polar environments or biological membranes.

Integration into Green Chemistry Methodologies and Sustainable Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound itself can be evaluated through the lens of sustainability. One documented synthesis pathway involves the use of dichloromethane (B109758) as a solvent, which poses environmental concerns. A key principle of green chemistry is the selection of safer solvents, and substituting dichloromethane with a more benign alternative like ethyl acetate (B1210297) would represent a significant improvement. ijsetpub.com

Further integration into green methodologies could involve:

Catalytic Routes: Replacing stoichiometric reagents with catalytic alternatives. For instance, oxidation of the corresponding diol could be achieved using catalytic methods with clean oxidants like H₂O₂ or O₂, rather than traditional, waste-generating oxidizing agents.

Biocatalysis: Employing enzymes for specific transformations. The synthesis of enantiopure this compound could be achieved through the enzymatic resolution of a racemic mixture, a strategy noted as a potential alternative to expensive chiral catalysts. d-nb.info

Renewable Feedstocks: Exploring synthetic pathways that begin from biomass-derived starting materials. The synthesis of related compounds from ε-caprolactone, which can be sourced from renewable feedstocks, points to a more sustainable route compared to traditional petrochemical origins. researchgate.netgoogle.comgoogle.com

Table 2: Comparison of Synthetic Strategies for Bromo-alcohols

| Synthetic Step | Traditional Method | Green Chemistry Alternative |

|---|---|---|

| Solvent Choice | Dichloromethane, Chloroform sci-hub.se | Ethyl Acetate, Water, Supercritical Fluids ijsetpub.com |

| Oxidation | Chromium trioxide google.com | Enzyme-catalyzed oxidation (e.g., using UPOs), catalytic oxidation with H₂O₂ acs.org |

| Stereocontrol | Expensive chiral metal catalysts | Enzymatic resolution using lipases d-nb.info |

| Starting Material | Petroleum-based chemicals | Biomass-derived materials (e.g., ε-caprolactone) researchgate.netgoogle.com |

Unexplored Reactivity Patterns and Chemo-enzymatic Transformations

While the primary reactivity of this compound involves substitution at the bromine and oxidation at the alcohol, more subtle aspects of its reactivity remain to be explored. The methyl group at the C-4 position is known to create steric hindrance that can influence reaction rates, such as slowing down SN2 substitutions compared to its linear analogue, 6-bromo-1-hexanol. This steric influence could be harnessed to achieve regioselectivity in reactions involving other parts of the molecule.

The field of chemo-enzymatic synthesis offers significant untapped potential. Enzymes operate with high specificity under mild conditions, making them ideal catalysts. d-nb.info

Lipases: These enzymes are widely used for the kinetic resolution of racemic alcohols and their esters via enantioselective hydrolysis or transesterification. d-nb.info Applying lipases to racemic this compound or its esters could provide an efficient route to the individual enantiomers.

Halogenases and Dehalogenases: These enzymes catalyze the addition or removal of halogen atoms. nih.gov While typically acting on more complex substrates, engineered halogenases could potentially be developed to act on specific positions of the alkyl chain.

Unspecific Peroxygenases (UPOs): These robust enzymes can hydroxylate unactivated C-H bonds. acs.org Protein engineering of UPOs could lead to variants capable of selectively oxidizing the methyl group or other positions on the carbon backbone of this compound, creating novel poly-functionalized compounds.

Potential in Bio-inspired Synthesis and Biosensor Development (as chemical tools, not clinical)

As a chemical tool, this compound is a valuable component for bio-inspired synthesis and the construction of biosensing platforms. Its bifunctional nature makes it an excellent cross-linker or tethering agent. sigmaaldrich.comsigmaaldrich.com

In biosensor development, surface immobilization of a biological recognition element (e.g., an enzyme, antibody, or nucleic acid aptamer) is a critical step. scholaris.caacs.org this compound can act as a linker to create a self-assembled monolayer on a sensor surface (e.g., gold or silicon oxide). The hydroxyl group can be modified to form a thiol or silane (B1218182) to anchor the molecule to the surface. The terminal bromine then provides a reactive site for covalently attaching the desired biomolecule, ensuring its proper orientation and accessibility for detecting the target analyte. researchgate.net

In bio-inspired synthesis, the compound can be used to connect different molecular motifs. For instance, it could link a light-harvesting chromophore to a catalytic center, mimicking aspects of natural photosynthetic systems. acs.org Its use as a building block for studying enzyme mechanisms has also been noted, where it can be incorporated into substrate analogues to probe active site interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 6-Bromo-4-methyl-1-hexanol?

- Methodological Answer : A plausible route involves bromination of 4-methyl-1-hexanol using reagents like PBr₃ or HBr in a controlled environment. The reaction’s regioselectivity must be monitored via TLC or GC-MS to ensure bromination occurs at the terminal carbon. Alternatively, alkylation of a shorter-chain alcohol followed by bromination could be explored. For structurally similar brominated alcohols, Friedel-Crafts acylation has been used (e.g., 6-bromohexanoyl chloride reacting with aromatic substrates) .

Q. How is this compound characterized to confirm its molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with the bromine atom causing distinct deshielding effects. Infrared (IR) spectroscopy confirms the hydroxyl (-OH) and C-Br stretches (~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₇H₁₅BrO, MW 195.1) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways, with periodic HPLC analysis to monitor purity .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The terminal bromine can participate in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄). Kinetic studies comparing its reactivity with chloro or iodo analogs (via GC-MS or in situ NMR) reveal halogen-dependent catalytic turnover rates. Steric effects from the 4-methyl group may necessitate optimized ligand systems (e.g., bulky phosphines) .

Q. What crystallographic techniques are suitable for resolving the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can determine absolute configuration. Crystallization conditions (e.g., slow evaporation in hexane/ethyl acetate) must be optimized. For challenging crystals, synchrotron radiation or cryocooling improves data resolution. ORTEP-3 or WinGX visualizes thermal ellipsoids and bond angles .

Q. How can computational modeling predict the thermodynamic stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. Solvent effects (water vs. THF) are incorporated via implicit solvation models. Experimental validation includes pH-dependent stability assays monitored by UV-Vis or LC-MS .

Analytical and Safety Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or LC-MS/MS identifies low-abundance byproducts (e.g., dehydrohalogenation products). Method validation follows ICH Q2(R1) guidelines, assessing linearity (R² > 0.995), LOD/LOQ, and precision (%RSD < 2%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Acute toxicity data (e.g., LD₅₀ in rodents) inform risk assessments. Spill management involves adsorption with vermiculite and neutralization with NaHCO₃. Ecotoxicological studies (e.g., Daphnia magna LC₅₀) assess environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.